molecular formula C12H16N2O4 B2672968 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid CAS No. 2248357-79-9

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid

Cat. No. B2672968
CAS RN: 2248357-79-9
M. Wt: 252.27
InChI Key: OBUGPCMRHPXDDL-UHFFFAOYSA-N
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Description

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid is not fully understood. However, it has been suggested that the compound acts by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid have been extensively studied. The compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid in lab experiments is its high potency and selectivity. The compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid. One potential direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of autoimmune diseases. Another direction is to explore the compound's anti-cancer properties and its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid involves the reaction of 2-methyl-3-pyridinecarboxylic acid with N-tert-butoxycarbonyl-O-methylhydroxylamine in the presence of a coupling agent. The resulting product is then deprotected using trifluoroacetic acid to obtain the final product.

Scientific Research Applications

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has shown promising results in the treatment of various diseases, including arthritis, cancer, and viral infections.

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14(4)9-8(10(15)16)6-5-7-13-9/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGPCMRHPXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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